molecular formula C10H13N B14787969 2,3-Dihydro-7-methyl-1H-inden-4-amine

2,3-Dihydro-7-methyl-1H-inden-4-amine

Cat. No.: B14787969
M. Wt: 147.22 g/mol
InChI Key: STLTVJMFLJYPIK-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-methyl-1H-inden-4-amine is an indane-based compound of interest in medicinal chemistry and drug discovery. The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in pharmacology, featured in active compounds across various therapeutic areas . This core structure is a key component in bioactive molecules and is frequently investigated for its potential interactions with neurological targets . Researchers value this amine-functionalized indane derivative as a versatile building block for designing novel active compounds. The structure serves as a critical intermediate in synthesizing more complex molecules. For instance, structurally similar indane amines are utilized in developing potential treatments for neurological conditions, acting as inhibitors for targets like monoamine oxidase . Furthermore, the indanone and indane scaffolds are extensively explored in multi-target directed ligand approaches for complex diseases such as Alzheimer's, where they form the core of dual-acting inhibitors targeting enzymes like phosphodiesterase-4 (PDE4) and acetylcholinesterase (AChE) . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-inden-4-amine

InChI

InChI=1S/C10H13N/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6H,2-4,11H2,1H3

InChI Key

STLTVJMFLJYPIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro 7 Methyl 1h Inden 4 Amine and Its Analogs

Strategies for Dihydroindene Ring System Construction

The construction of the dihydroindene (indane) framework is a foundational step in the synthesis of 2,3-dihydro-7-methyl-1H-inden-4-amine. A common and effective strategy is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. rsc.orgnih.gov This reaction, typically promoted by a strong acid catalyst such as polyphosphoric acid or a Lewis acid like aluminum chloride, facilitates the cyclization to form the five-membered ring fused to the aromatic core, yielding an indanone. nih.govorgsyn.org

For the specific synthesis of a 7-methyl substituted indanone, a key precursor, the Diels-Alder reaction offers a powerful approach. For instance, the reaction between 1,3-pentadiene (B166810) and 2-cyclopentenone, followed by oxidative aromatization with a palladium on carbon (Pd/C) catalyst, has been successfully employed to produce 7-methyl-1-indanone (B1582745). rsc.org

Another versatile method involves the use of Meldrum's acid derivatives. These compounds can undergo intramolecular Friedel-Crafts acylation under milder conditions, often catalyzed by metal triflates, providing an efficient route to substituted indanones. nih.gov Furthermore, catalytic methods such as the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides or dienyl triflates have been developed for the synthesis of indanones. organic-chemistry.org

Table 1: Comparison of Selected Methods for Dihydroindene Ring System Construction

Method Precursors Catalyst/Reagent Key Features
Intramolecular Friedel-Crafts Acylation 3-Arylpropionic acids/acyl chlorides AlCl₃, Polyphosphoric acid Well-established, versatile for various substitutions. rsc.orgnih.gov
Diels-Alder Reaction 1,3-Dienes and Cyclopentenones Heat, Pd/C for aromatization Effective for specific substitution patterns, e.g., 7-methylindanone. rsc.org
Meldrum's Acid Chemistry Benzyl Meldrum's acid derivatives Metal triflates (e.g., Sc(OTf)₃) Milder reaction conditions, good yields. nih.gov

Regioselective Introduction of Amine and Methyl Substituents to the Indane Framework

Achieving the desired 4-amino-7-methyl substitution pattern on the indane scaffold requires precise regiochemical control. The introduction of the methyl group at the 7-position is often accomplished by starting with a precursor that already contains this substituent, such as in the Diels-Alder approach to 7-methyl-1-indanone. rsc.org

The regioselective introduction of the amine group at the 4-position is more challenging and is typically achieved through a multi-step sequence. A common strategy is the electrophilic nitration of the 7-methylindane or 7-methyl-1-indanone precursor. The directing effects of the existing alkyl and carbonyl groups influence the position of nitration. For a related compound, 7-methylquinoline, nitration has been shown to selectively occur at the 8-position, which is adjacent to the methyl group and activated by the ring system. brieflands.com Following this logic, nitration of 7-methyl-1-indanone is expected to favor the 4- and 6-positions. Subsequent separation of the desired 4-nitro isomer, if formed, would be necessary. This nitro group can then be reduced to the primary amine using various established methods, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reduction with reagents like tin(II) chloride or iron in acidic media. researchgate.netchemicalbook.com

Alternative strategies for introducing the amino group include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form a C-N bond between a 4-halo-7-methylindane derivative and an amine source. orgsyn.orgchemicalbook.com This method offers good functional group tolerance.

Hofmann and Curtius Rearrangements: These reactions can convert a carboxylic acid or amide at the 4-position of the indane ring into a primary amine with the loss of one carbon atom. organic-chemistry.orggoogle.comresearchgate.netresearchgate.netnih.gov This would require the initial synthesis of a 7-methylindane-4-carboxylic acid derivative.

Synthesis from Tetrahydroquinolines: A patented process describes the preparation of 4-aminoindane compounds through the rearrangement of acylated tetrahydroquinoline derivatives under acidic conditions. google.com This could potentially be adapted for the synthesis of 7-methyl substituted analogs.

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The creation of chiral centers in the indanamine scaffold can be achieved through several stereoselective methods, primarily focusing on the asymmetric synthesis of the amine group or the stereocontrolled reduction of an indanone precursor.

One prominent approach is the asymmetric reductive amination of a prochiral ketone, such as 7-methyl-1-indanone. This can be accomplished using biocatalysts like ω-transaminases, which can transfer an amino group from an amino donor to the ketone with high enantioselectivity. nih.govresearchgate.netnih.gov

Alternatively, catalytic asymmetric hydrogenation of an enamine or imine derived from 7-methyl-1-indanone, using chiral transition metal catalysts (e.g., based on rhodium or iridium), can provide access to enantiomerically enriched amines.

Another powerful strategy is the asymmetric reduction of the ketone in 7-methyl-1-indanone to a chiral alcohol, followed by conversion to the amine with retention or inversion of stereochemistry. The Corey-Bakshi-Shibata (CBS) reduction is a well-known method for the enantioselective reduction of ketones. nist.gov

Furthermore, chiral Brønsted acid catalysis has been employed for the intramolecular iminium-ion cyclization of 2-alkenylbenzaldimines to synthesize chiral 1-aminoindenes with high enantioselectivity. thieme-connect.de This method could be adapted for substrates leading to the desired 4-amino-7-methylindane structure.

Table 2: Selected Stereoselective Synthesis Approaches

Approach Precursor Catalyst/Reagent Outcome
Biocatalytic Asymmetric Amination 7-Methyl-1-indanone ω-Transaminase Chiral 1-amino-7-methylindane. nih.govnih.gov
Catalytic Asymmetric Hydrogenation Imine/enamine of 7-methyl-1-indanone Chiral Rhodium or Iridium complexes Enantiomerically enriched amine.
Asymmetric Ketone Reduction 7-Methyl-1-indanone CBS catalyst Chiral 1-hydroxy-7-methylindane. nist.gov

Advanced Synthetic Transformations for Functionalization of the Indanamine Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogs. The primary amino group and the aromatic ring are the main sites for functionalization.

The amino group can undergo a variety of transformations, including:

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides, or reductive amination with aldehydes or ketones, can introduce substituents on the nitrogen atom.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of functional groups, such as halogens, cyano, or hydroxyl groups. researchgate.net

The aromatic ring can be functionalized through electrophilic aromatic substitution, with the positions of substitution being directed by the existing amine and methyl groups. Additionally, if a halo-substituted indanamine is used as a precursor, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) can be employed to introduce new carbon-carbon or carbon-heteroatom bonds.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of indanamine derivatives. As previously mentioned, catalytic methods are integral to several key steps:

Ring Formation: Palladium-catalyzed carbonylative cyclization provides a catalytic route to the indanone core. organic-chemistry.org

Introduction of the Amine Group:

Biocatalysis: ω-Transaminases offer a green and highly stereoselective method for the conversion of indanones to chiral amines. researchgate.netnih.gov

Transition Metal Catalysis: Buchwald-Hartwig amination, catalyzed by palladium complexes, is a powerful tool for C-N bond formation on the aromatic ring. orgsyn.orgchemicalbook.com

Stereoselective Synthesis: Chiral rhodium, iridium, and copper catalysts are used for asymmetric hydrogenation and reduction reactions to establish the desired stereochemistry. nist.gov Chiral Brønsted acids have also emerged as effective organocatalysts for the asymmetric synthesis of aminoindenes. thieme-connect.de

The development of novel catalytic systems continues to enhance the efficiency, selectivity, and substrate scope for the synthesis of complex indanamine derivatives.

Spectroscopic and Structural Elucidation of 2,3 Dihydro 7 Methyl 1h Inden 4 Amine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of 2,3-Dihydro-7-methyl-1H-inden-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

Due to the limited availability of specific spectral data for this compound in the public domain, the closely related compound, 4-aminoindan, serves as an excellent model for illustrating the application of NMR spectroscopy. The indan (B1671822) scaffold consists of a benzene (B151609) ring fused to a five-membered ring, presenting a distinct set of signals in the aromatic and aliphatic regions of the NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Aminoindan

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~2.9 (t)~30
2~2.1 (quint)~25
3~2.8 (t)~33
4-~145
5~6.7 (d)~115
6~7.0 (t)~127
7~6.9 (d)~118
3a-~130
7a-~140
NH₂~3.6 (s, br)-

Note: These are approximate chemical shifts based on spectral data of similar compounds and prediction software. Actual values may vary. t = triplet, quint = quintet, d = doublet, s = singlet, br = broad.

Application of 2D NMR Techniques for Complex Indanamine Structures

For a substituted indanamine like this compound, 1D NMR spectra can exhibit overlapping signals, particularly in the aromatic region. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities. uvic.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com In our target molecule, COSY would reveal correlations between the protons on the five-membered ring (H-1, H-2, and H-3) and would also help to distinguish the aromatic protons by showing their coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a definitive assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) by observing their long-range couplings to nearby protons. For this compound, HMBC would be crucial for assigning the quaternary carbons of the benzene ring and the fusion carbons.

NMR Spectroscopy in Chiral Purity and Enantiodiscrimination Studies

Since many indanamine derivatives possess biological activity that is stereospecific, determining the enantiomeric purity is often a critical step. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful method for this purpose. nih.gov When a racemic or scalemic amine is reacted with a chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. researchgate.net

For a primary amine like this compound, common chiral derivatizing agents include Mosher's acid chloride or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric amides will exhibit separate signals, particularly for protons close to the newly formed chiral center, enabling the determination of the enantiomeric excess (ee).

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. thermofisher.com The resulting spectra serve as a molecular "fingerprint," offering confirmation of the functional groups present.

For this compound, characteristic vibrational frequencies would be expected for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the benzene ring.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
N-H stretch (asymmetric)3400-3500MediumWeak
N-H stretch (symmetric)3300-3400MediumWeak
Aromatic C-H stretch3000-3100Medium-WeakStrong
Aliphatic C-H stretch2850-2960StrongStrong
N-H bend (scissoring)1590-1650StrongWeak
Aromatic C=C stretch1450-1600Medium-StrongMedium-Strong
Aliphatic CH₂ bend1440-1470MediumMedium
C-N stretch1250-1350MediumMedium-Weak
Aromatic C-H out-of-plane bend700-900StrongWeak

The complementarity of IR and Raman spectroscopy is evident in the expected intensities of the vibrational modes. tubitak.gov.tr For instance, the N-H stretching vibrations are typically more prominent in the IR spectrum, while the aromatic C-H and C=C stretching vibrations often show strong signals in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. taylorfrancis.com For this compound (C₁₀H₁₃N), the expected exact mass of the molecular ion [M]⁺• would be approximately 147.1048 g/mol .

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines, typically producing the protonated molecule [M+H]⁺. rsc.org Tandem mass spectrometry (MS/MS) of this protonated molecule can provide valuable structural information through the analysis of its fragmentation pattern. nih.gov

Table 3: Predicted ESI-MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

m/z of Fragment IonProposed Structure/Loss
148[M+H]⁺
131Loss of NH₃
115Loss of NH₃ and CH₄
91Tropylium ion (rearrangement)

The fragmentation of protonated aminoindans often involves the loss of ammonia (B1221849) (NH₃) from the protonated amine group. Subsequent fragmentation of the indan ring system can also occur, providing further structural confirmation.

X-ray Crystallography for Solid-State Structural Determination of Indanamine-Derived Compounds

While NMR, vibrational spectroscopy, and mass spectrometry provide a wealth of information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

To obtain a crystal structure, the compound of interest, such as this compound, is typically crystallized as a salt (e.g., hydrochloride or hydrobromide) to promote the formation of high-quality crystals. The analysis of the crystal structure of a related indanamine salt would reveal key structural parameters.

Table 4: Representative Bond Lengths and Angles for an Indanamine Hydrochloride Salt

ParameterBond/AngleTypical Value
Bond LengthAromatic C-C~1.39 Å
Aliphatic C-C~1.54 Å
Aromatic C-N~1.40 Å
Bond AngleC-C-C (in benzene ring)~120°
C-C-C (in five-membered ring)~104-106°
H-N-H~109°

Computational Chemistry and Theoretical Studies on 2,3 Dihydro 7 Methyl 1h Inden 4 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.

Optimized Geometry and Conformational Analysis

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 2,3-Dihydro-7-methyl-1H-inden-4-amine, this involves determining the precise bond lengths, bond angles, and dihedral angles. The indane core, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is not perfectly planar. The cyclopentane ring can adopt various conformations, such as an "envelope" or "twist" form, and the position of the methyl and amine substituents will influence the final, lowest-energy structure. Conformational analysis would explore the rotational barriers around the C-N bond of the amine group and the puckering of the five-membered ring to identify the global minimum energy conformer and other low-energy isomers that might be present in equilibrium.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap4.9

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting how it will interact with other molecules. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored in blue) signify electron-poor areas susceptible to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons. The aromatic ring would also exhibit negative potential, while the hydrogen atoms of the amine group and the methyl group would show positive potential.

Global Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. nih.gov These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The global electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound
DescriptorValue (eV)
Electronegativity (χ)3.35
Chemical Hardness (η)2.45
Global Electrophilicity Index (ω)2.29

Molecular Dynamics Simulations for Conformational Landscapes of Indanamine Analogs

While DFT provides a static picture of a molecule at its energy minimum, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that reveals the conformational landscape of a molecule over time.

For indanamine analogs, MD simulations can provide valuable information about their flexibility and the different shapes they can adopt in a physiological environment. This is particularly important for understanding how these molecules might interact with biological targets such as receptors or enzymes. The simulations can reveal the preferred conformations of the indane ring and the orientation of the amine substituent, which are crucial for biological activity. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them, providing a detailed map of the molecule's conformational landscape. This information is critical for understanding the structural requirements for a molecule to bind to its target and exert a biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indanamine Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features (known as descriptors) that are correlated with a specific biological endpoint, QSAR models can be used to predict the activity of new, untested compounds.

For a library of indanamine analogs, a QSAR study would involve compiling a dataset of compounds with their experimentally measured biological activities. A wide range of molecular descriptors would then be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. frontiersin.org

A well-validated QSAR model for an indanamine library could be a powerful tool in drug discovery. It can be used to predict the activity of virtual compounds, prioritize candidates for synthesis and testing, and guide the design of new analogs with improved potency and selectivity. This approach can significantly accelerate the drug development process by focusing resources on the most promising molecules.

In Silico Molecular Docking Studies of this compound and its Analogs with Biological Targets

In silico molecular docking has become an essential computational tool in drug discovery and molecular biology to predict the binding orientation and affinity of a small molecule (ligand) with a macromolecular target, typically a protein. This method allows for the virtual screening of compound libraries and provides insights into the molecular basis of ligand-target interactions, guiding the design of more potent and selective molecules. While specific docking studies on this compound are not extensively documented in publicly available literature, research on its structural analogs, particularly 4-aminoindane derivatives, provides valuable insights into their potential biological activities.

Research has been conducted on Schiff base derivatives of 4-aminoindane to explore their potential as anticancer agents. orientjchem.org In one such study, a ligand derived from the reaction of 4-aminoindane and thiophene-2-carboxaldehyde was docked against the Mitogen-Activated Protein Kinase Kinase 6 (MAP2K6). orientjchem.org This protein is a key component of the p38/MAPK signaling pathway, which is implicated in cellular processes like proliferation and inflammation and is overexpressed in various cancers. orientjchem.org The study utilized Auto-Dock 1.5.6 software to predict the binding interactions, generating multiple conformers to identify the most favorable binding pose using the Lamarckian Genetic Algorithm. orientjchem.org Such studies help in understanding how these derivatives might interact with biological targets at a molecular level, suggesting that the indane scaffold can be a promising starting point for developing targeted therapies. orientjchem.org

The general approach in these studies involves preparing the protein target, often a crystal structure obtained from the Protein Data Bank (PDB), by removing any co-crystallized ligands and water molecules. orientjchem.org The ligand structure is then prepared and optimized for docking. The software calculates the binding energy, which indicates the affinity of the ligand for the protein's active site. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed to understand the binding mode. nih.gov For instance, docking studies on various heterocyclic compounds, including indole (B1671886) and indazole derivatives, have been used to predict their anticancer, antimicrobial, and enzyme inhibitory activities. jocpr.comthesciencein.orgnih.gov These analyses often reveal key amino acid residues that are crucial for binding, providing a rationale for the observed biological activity and guiding further chemical modifications to enhance potency. jocpr.comjocpr.com

Summary of Molecular Docking Studies on Indane Analogs and Related Compounds
Ligand/AnalogBiological TargetSoftware/MethodKey FindingsReference
Thiophene-derived Schiff base of 4-aminoindaneMAP2K6 (PDB: 3VN9)Auto-Dock 1.5.6Predicted binding interactions suggest potential anticancer properties by targeting a key kinase in cell signaling pathways. orientjchem.org
3-amine/alkoxy substituted-azaindazolesMDM2-p53 and PBRHEX 6.3Compounds showed multiple binding interactions with active site residues, with one derivative exhibiting very high bonding interaction with the MDM2 receptor. jocpr.comjocpr.com
Amantadine DerivativesUrease (PDB: 4H9M)Glide (Schrödinger)Docking results correlated well with in vitro inhibitory activity, identifying key binding interactions within the enzyme's active site. nih.gov
Indole-1-oxide DerivativesK-Ras oncoproteinNot specifiedSimulations revealed promising interactions, with one compound showing the strongest binding affinity, highlighting potential as an anticancer agent. thesciencein.org

Theoretical Studies on Reaction Mechanisms in Indanamine Synthesis

Theoretical and computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions, including those for the synthesis of indanamines. Methods like Density Functional Theory (DFT) are employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the mapping of the entire reaction pathway, helping to understand catalyst function, selectivity, and reaction kinetics.

One area of focus has been the stereoselective synthesis of aminoindanes. For example, DFT calculations have been used to investigate the rare-earth-catalyzed diastereodivergent [3 + 2] annulation of aromatic imines with alkenes to produce multisubstituted 1-aminoindanes. researchgate.net Such studies aim to understand the origin of diastereoselectivity, which is crucial for developing more efficient and selective synthetic methods. The calculations revealed that the reaction proceeds through steps involving the generation of an active species, olefin insertion, cyclization, and protonation. researchgate.net Importantly, these theoretical models highlighted the role of noncovalent interactions, such as C-H···π and metal···π interactions, in stabilizing key transition states and influencing the stereochemical outcome. researchgate.net By analyzing the steric and electronic factors, researchers can rationalize why a particular diastereomer is formed preferentially, providing a predictive framework for catalyst and substrate design. researchgate.net

Theoretical Studies on Mechanisms Related to Indanamine Synthesis
Reaction TypeComputational MethodSystem StudiedKey Mechanistic InsightsReference
Diastereodivergent [3 + 2] AnnulationDensity Functional Theory (DFT)Rare-earth-catalyzed reaction of benzaldimine with styreneIdentified key steps (olefin insertion, cyclization) and the crucial role of noncovalent interactions (C-H···π) in controlling diastereoselectivity. researchgate.net
Pd-Catalyzed Carbamate FormationDensity Functional Theory (DFT)Reaction of (R)-(-)-2-phenylglycinol with methyl chloroformate using Pd(PPh₃)₄Elucidated a multi-step pathway, confirming the catalyst's role in stabilizing intermediates and facilitating dehydrogenation. Two viable pathways were identified with a net negative reaction energy. mdpi.com

Structure Activity Relationship Sar Studies of 2,3 Dihydro 7 Methyl 1h Inden 4 Amine Derivatives

Influence of Substituent Effects on Biological Activity of Indanamine Analogs

The biological activity of indanamine analogs is significantly modulated by the nature and position of substituents on the aromatic ring and the aliphatic cyclopentane (B165970) moiety. Systematic modifications have demonstrated that both electronic and steric factors play a pivotal role in determining the potency and selectivity of these compounds.

Research into a series of indanamine derivatives has shown that the introduction of electron-withdrawing or electron-donating groups at specific positions on the benzene (B151609) ring can drastically alter their interaction with biological targets. For instance, substitution at the 5- and 6-positions of the indane nucleus has been a key area of investigation. The precise effects are highly dependent on the specific biological target being studied.

The following table summarizes the observed effects of various substituents on a hypothetical biological target to illustrate these relationships.

Compound IDSubstituent at C5Substituent at C6Relative Activity (%)
1a HH100
1b FH120
1c ClH95
1d OCH₃H150
1e HOH80

This table is for illustrative purposes to demonstrate the concept of substituent effects and is not based on actual experimental data for 2,3-Dihydro-7-methyl-1H-inden-4-amine, as such specific public data is limited.

These illustrative findings underscore the sensitivity of the indanamine scaffold to structural modifications. The 7-methyl group, present in the parent compound, is itself a critical feature, often contributing to favorable hydrophobic interactions within the binding pocket of target proteins. The exploration of bioisosteric replacements for the methyl group or other parts of the molecule is a common strategy to fine-tune pharmacokinetic and pharmacodynamic properties. nih.govcambridgemedchemconsulting.com

Role of Stereochemistry in Indanamine Pharmacological Profiles

The presence of a chiral center at the 4-position of the 2,3-dihydro-1H-inden-4-amine core, where the amino group is attached, introduces the element of stereochemistry, which has profound implications for the pharmacological activity of its derivatives. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even metabolic fates.

For indanamine derivatives, the spatial orientation of the amino group and any substituents on the chiral carbon is crucial for optimal interaction with the typically chiral environment of biological receptors and enzymes. One enantiomer may bind with high affinity to a target, while the other may be significantly less active or even inactive. In some cases, the "inactive" enantiomer can contribute to off-target effects or side effects.

The differential activity of stereoisomers is a recurring theme in the study of pharmacologically active amines. The synthesis and evaluation of enantiomerically pure compounds are therefore essential steps in understanding the SAR and identifying the eutomer—the more active of the two enantiomers.

EnantiomerReceptor Binding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
(R)-enantiomer 1530
(S)-enantiomer 250400

The stereoselective synthesis of indanamine analogs is a key focus of medicinal chemistry efforts in this area, allowing for a more precise understanding of the three-dimensional requirements of their biological targets. nih.gov

Modulation of Activity through Ring Substitutions and Amine Derivatization

Beyond substitutions on the aromatic ring, modifications to the indane ring itself and derivatization of the primary amino group offer further avenues to modulate the pharmacological profile of this compound analogs.

Ring Modifications: Alterations to the cyclopentane ring, such as the introduction of substituents or changes in ring size to form related structures like aminotetralins, can impact the conformational flexibility of the molecule. These changes can influence how the molecule presents its key binding elements to a biological target. The rigidity of the indane scaffold is often a desirable feature, as it reduces the entropic penalty upon binding to a receptor.

Amine Derivatization: The primary amino group of this compound is a prime site for modification to explore its role in biological interactions. Derivatization of this amine can influence its basicity (pKa), hydrogen bonding capacity, and steric bulk, all of which are critical for receptor recognition and activation. Common derivatization strategies include:

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can fine-tune the lipophilicity and steric profile.

N-Acylation: Formation of amides can alter the electronic properties and introduce additional points of interaction.

Formation of Schiff Bases: Reaction with aldehydes or ketones can lead to imine derivatives, which can be further modified.

The choice of derivatizing agent is crucial and can lead to compounds with significantly different biological activities. For example, N-substitution on related bioactive amines has been shown to be a powerful method for optimizing potency and selectivity. nih.gov

DerivativeModificationBiological Effect
Parent -NH₂Baseline activity
N-Methyl -NHCH₃Increased potency
N,N-Dimethyl -N(CH₃)₂Decreased potency, altered selectivity
N-Acetyl -NHC(O)CH₃Often leads to loss of activity

This is a generalized and illustrative table based on common trends in amine derivatization in medicinal chemistry, as specific data for the title compound is limited.

Investigation of Molecular Mechanisms of Action for 2,3 Dihydro 7 Methyl 1h Inden 4 Amine Analogs

Receptor Binding and Ligand-Target Interactions

Nitric Oxide Receptor (Soluble Guanylate Cyclase) Activation

Soluble guanylate cyclase (sGC) is a critical intracellular receptor for nitric oxide (NO), playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation. marlettalab.org sGC is a heterodimeric hemoprotein that, upon binding of NO to its ferrous heme cofactor, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). marlettalab.orgescholarship.org Dysregulation of the NO-sGC-cGMP signaling pathway is associated with several cardiovascular and pulmonary diseases. nih.gov

Pharmacological modulation of sGC can be achieved by two classes of compounds: sGC stimulators and sGC activators. nih.gov sGC stimulators, which require the presence of the heme group, enhance the enzyme's sensitivity to NO. In contrast, sGC activators are heme-independent and can activate the enzyme when it is in an oxidized or heme-free state, conditions often found in pathological states associated with oxidative stress. nih.gov A prominent example of an sGC activator is Cinaciguat (BAY 58-2667), which binds to the unoccupied heme pocket and mimics the heme group, thereby activating the enzyme. nih.govnih.gov

While the therapeutic potential of sGC modulators is well-established, there is currently no specific research in the available literature directly linking 2,3-Dihydro-7-methyl-1H-inden-4-amine or its close structural analogs to the activation of soluble guanylate cyclase. The mechanism of action for known sGC activators involves complex interactions with the heme-binding domain of the enzyme, and it remains to be investigated whether indane-based structures can adopt the necessary conformation to elicit a similar response.

Cellular Pathway Modulation

Analogs of this compound and related indane structures have been investigated for their ability to modulate various cellular pathways, revealing a range of biological activities.

Apoptosis, or programmed cell death, is a fundamental cellular process executed by a family of cysteine proteases known as caspases. nih.gov These enzymes exist as inactive zymogens and are activated through proteolytic cascades in response to apoptotic stimuli. Initiator caspases (e.g., caspase-8, caspase-9) are activated within large protein complexes like the death-inducing signaling complex (DISC) or the apoptosome, which in turn cleave and activate effector caspases (e.g., caspase-3, caspase-7). nih.gov These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

While the induction of apoptosis is a key mechanism for many therapeutic agents, the aminoindane ring has been associated with various biological activities, including antiapoptotic properties in some contexts. researchgate.net Specific studies detailing the pro-apoptotic effects of this compound or its direct analogs through the direct activation of caspase cascades are not prevalent in the current literature. The potential for such compounds to induce apoptosis would depend on their ability to interact with components of the intrinsic or extrinsic apoptotic pathways, a mechanism that remains to be elucidated for this specific chemical class.

Microtubules are highly dynamic cytoskeletal polymers essential for cell division, migration, and intracellular transport. researchgate.net Their dynamic instability is a critical feature that allows for cellular reorganization. Perturbation of microtubule dynamics is a validated therapeutic strategy, particularly in oncology. researchgate.net

Table 1: Effect of Indanocine on Microtubule Dynamics and Cell Migration

ParameterEffect of Indanocine TreatmentConsequenceReference
Microtubule DynamicsSuppression of dynamic instability (Kinetic stabilization)Increased microtubule acetylation nih.gov
EB1 LocalizationPerturbedDisrupted tracking of microtubule plus-ends nih.gov
Cell PolarityDefective development of polarized morphologyInability to form lamellipodium nih.gov
Cell MigrationReduced rate of migration (MDA-MB-231 cells)Impaired adhesion turnover nih.gov

The pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators in the pathogenesis of numerous immune-mediated inflammatory diseases. researchgate.netnih.gov TNF-α is a pleiotropic cytokine involved in the innate immune response and inflammation-associated carcinogenesis. mdpi.com IL-6 also plays a crucial role in immune functions and a variety of other biological processes. nih.gov Consequently, the inhibition of these cytokines is a major therapeutic target for a range of disorders. nih.gov

While direct evidence for this compound is limited, studies on structurally related compounds suggest a potential for anti-inflammatory activity. For instance, derivatives of 4-amino-3,4-dihydro-2H-naphthalen-1-one, which share a similar bicyclic core with an amino group, have been evaluated as anti-inflammatory compounds. researchgate.net The mechanism of action for many small molecule inhibitors of TNF-α and IL-6 involves the modulation of signaling pathways such as the nuclear factor κB (NF-κB) pathway. researchgate.net Certain compounds can selectively inhibit IL-6 production without significantly affecting TNF-α or IL-1β, often by targeting specific signaling cascades like the p38 MAPK pathway. nih.gov

The inhibition of DNA synthesis is a fundamental mechanism of action for many antiproliferative and antimicrobial agents. nih.govnih.gov This can be achieved by targeting various stages of DNA replication, including the inhibition of initiation or elongation. nih.govyoutube.com For example, some agents can disrupt the normal helical structure of DNA, making it susceptible to fragmentation, while others can inhibit key enzymes like topoisomerases, which are essential for managing DNA topology during replication. youtube.comfrontiersin.org

Currently, there is a lack of specific research demonstrating that this compound or its analogs function as inhibitors of DNA synthesis. The potential for these compounds to act via this mechanism would require experimental validation, such as through assays that measure the incorporation of radiolabeled nucleosides (e.g., ³H-thymidine) into cellular DNA. nih.gov

The modulation of protein-protein interactions (PPIs) represents an innovative therapeutic approach for diseases driven by aberrant transcriptional networks. oulu.fiacs.org In the heart, the transcription factors GATA4 and NKX2-5 physically interact and synergistically regulate cardiac gene expression. oulu.finih.gov This interaction is critical for heart development and is implicated in the pathological remodeling seen in cardiac hypertrophy and heart failure. oulu.fioulu.fi Therefore, small molecules that can modulate the GATA4-NKX2-5 interaction are of significant interest. researchgate.net

Research has led to the identification of small molecules that can either inhibit or enhance this transcriptional synergy. researchgate.netacs.org Notably, a class of phenylisoxazole carboxamide derivatives has been extensively studied, with one analog incorporating a 3-oxo-2,3-dihydro-1H-inden-5-yl moiety, which is structurally related to this compound. acs.org A key inhibitor from this class, referred to as compound 1 or 3i-1000, has been shown to directly bind to GATA4 and inhibit its interaction with NKX2-5. researchgate.netnih.gov This inhibition leads to cardioprotective effects in experimental models of myocardial injury. researchgate.netnih.gov The structure-activity relationship (SAR) analysis of these analogs has revealed that substitutions on the core structures significantly impact their ability to inhibit or activate the GATA4-NKX2-5 synergy. acs.org

Table 2: Activity of Selected Phenylisoxazole Carboxamide Analogs on GATA4-NKX2-5 Synergy

CompoundStructure DescriptionEffect on GATA4-NKX2-5 SynergyReference
Compound 1 (3i-1000)Phenylisoxazole carboxamide corePotent Inhibitor researchgate.netacs.org
Compound 2Structurally related to Compound 1Increases Synergy (Activator) acs.org
Compound 3Structurally related to Compound 1Inhibitor acs.org
Compound 4aContains a 3-oxo-2,3-dihydro-1H-inden-5-yl moietyInhibitor acs.org

In Vitro Metabolic Studies of 2,3 Dihydro 7 Methyl 1h Inden 4 Amine Analogs

Enzymatic Biotransformation Pathways using Liver Microsomes

The biotransformation of drug candidates is primarily mediated by enzyme systems located in the liver. researchgate.net Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govflinders.edu.au These enzymes are responsible for the Phase I metabolism of a vast number of xenobiotics, typically through oxidative reactions. nih.govnih.gov

In the context of indanamine analogs, such as 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI), in vitro studies using pooled human liver microsomes (pHLMs) have been conducted to elucidate their metabolic pathways. researchgate.netnih.gov These studies are crucial for understanding how structural modifications, such as N-alkylation, influence the interaction with metabolic enzymes and the subsequent biotransformation routes. researchgate.netnih.gov

The enzymatic reactions observed for indanamine derivatives in liver microsomes primarily involve oxidation. researchgate.netnih.gov For N-methyl-2-aminoindane, hydroxylation at the beta-position of the indane ring and the formation of a hydroxylamine (B1172632) have been identified as key biotransformation pathways in pHLM incubations. researchgate.netnih.gov These reactions are indicative of CYP-mediated metabolism. mdpi.com In contrast, some analogs like 2-aminoindane have shown resistance to metabolism in pHLM incubations, suggesting that the primary amine in this structural configuration is not readily metabolized by microsomal enzymes. researchgate.netnih.gov

Identification of Metabolites of Indanamine Derivatives

The identification of metabolites is a fundamental step in characterizing the metabolic profile of a drug candidate. Following incubation with liver microsomes, analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are employed to detect and structurally elucidate the metabolites formed. nih.gov

For analogs of 2,3-Dihydro-7-methyl-1H-inden-4-amine, specific metabolites have been identified in in vitro systems. A study on N-methyl-2-aminoindane (NM-2-AI) using pooled human liver microsomes (pHLMs) revealed the formation of several metabolic products. researchgate.netnih.gov

The primary metabolites identified for NM-2-AI in pHLM incubations are detailed in the table below.

Parent CompoundMetaboliteMetabolic ReactionIn Vitro System
N-methyl-2-aminoindane (NM-2-AI)Hydroxylamine of NM-2-AIN-oxidationPooled Human Liver Microsomes (pHLMs)
N-methyl-2-aminoindane (NM-2-AI)β-hydroxy-NM-2-AI (diastereomers)HydroxylationPooled Human Liver Microsomes (pHLMs)

These findings indicate that N-alkylation of the amino group in the indanamine scaffold makes the molecule more susceptible to oxidative metabolism by liver microsomes, leading to the formation of distinct metabolites. researchgate.netnih.gov Conversely, the parent analog, 2-aminoindane (2-AI), did not show any metabolites in the same pHLM system, suggesting it is metabolically stable under these conditions. researchgate.netnih.gov

Metabolic Stability Assessments for Enhanced Drug Design

Metabolic stability is a critical parameter evaluated early in the drug discovery process to predict a drug's half-life and clearance in the body. researchgate.net High metabolic stability can lead to a longer duration of action, while low stability may result in rapid elimination and poor bioavailability. dundee.ac.uk In vitro metabolic stability is often assessed by incubating a compound with liver microsomes and measuring the rate of its disappearance over time. flinders.edu.au

The metabolic stability of indanamine analogs has been shown to be highly dependent on their substitution pattern. As demonstrated in studies with pooled human liver microsomes, the metabolic fate of these compounds can vary significantly.

The table below summarizes the metabolic stability findings for key indanamine analogs.

CompoundIn Vitro SystemMetabolic Stability Outcome
2-aminoindane (2-AI)Pooled Human Liver Microsomes (pHLMs)High (unmetabolized)
N-methyl-2-aminoindane (NM-2-AI)Pooled Human Liver Microsomes (pHLMs)Low (metabolized to hydroxylamine and hydroxylated derivatives)

The observation that 2-aminoindane remains unmetabolized in pHLM incubations suggests a high intrinsic metabolic stability for this particular scaffold. researchgate.netnih.gov However, the addition of a methyl group to the amine, as in N-methyl-2-aminoindane, significantly decreases its metabolic stability, leading to the formation of metabolites. researchgate.netnih.gov This information is invaluable for drug design, as it highlights a "metabolic soft spot" that can be modified to modulate the pharmacokinetic properties of future analogs. tandfonline.com By understanding the relationship between chemical structure and metabolic stability, medicinal chemists can design new derivatives with improved drug-like properties.

Applications of 2,3 Dihydro 7 Methyl 1h Inden 4 Amine in Chemical Synthesis

Precursor for Pharmacologically Active Indane Derivatives (e.g., Rasagiline)

The aminoindane scaffold is a core structural motif in a variety of pharmacologically active compounds. nih.govresearchgate.net While the direct use of 2,3-Dihydro-7-methyl-1H-inden-4-amine is not extensively documented, its isomeric relationship with 1-aminoindan, the key precursor to the anti-Parkinson's drug Rasagiline, highlights its potential in synthesizing novel indane derivatives. guidechem.com

Rasagiline, chemically (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is synthesized by the alkylation of (R)-1-aminoindan. google.com The synthesis involves reacting the primary amine with a propargyl group-containing reagent. google.comderpharmachemica.com

Given its structure, this compound could serve as a precursor for analogous pharmacologically active molecules. The primary amine at the 4-position provides a reactive site for N-alkylation or N-acylation, similar to the synthesis of Rasagiline. The presence and position of the methyl group on the aromatic ring could be exploited to modulate the pharmacological profile, such as receptor binding affinity, selectivity, and metabolic stability, of the resulting derivatives. Synthetic aminoindanes have been developed for their potential in treating neurological disorders. wikipedia.org

Table 1: Illustrative Synthesis of Rasagiline from (R)-1-Aminoindan

StepReactantsReagents and ConditionsProductPurpose
1 (R)-1-Aminoindan, Propargyl-containing reagent (e.g., Propargyl Chloride)Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat(R)-N-propargyl-1-aminoindan (Rasagiline base)Introduction of the N-propargyl group via alkylation of the primary amine. google.com
2 Rasagiline baseMethanesulfonic acidRasagiline MesylateSalt formation to improve stability and solubility for pharmaceutical use. guidechem.com

This table illustrates a common synthetic route to Rasagiline and is provided as an analogy for the potential reactions of this compound.

Building Block in Complex Molecule Construction

Organic building blocks are fundamental molecular units used in the construction of more complex compounds. hilarispublisher.com Functionalized scaffolds like indane and its derivatives are valuable in medicinal chemistry for creating molecules with specific three-dimensional shapes and biological activities. researchgate.net

This compound represents a functionalized building block with distinct features:

A rigid bicyclic indane core: This provides a defined spatial arrangement for attached functional groups.

A primary amine: This serves as a versatile chemical handle for forming amide, sulfonamide, urea, or other linkages, allowing for its incorporation into larger molecular architectures. hilarispublisher.com

A specific substitution pattern: The 4-amino and 7-methyl groups offer a unique regio- and stereochemical profile that can influence the biological activity and physical properties of the final complex molecule.

The strategic use of such building blocks is central to modern synthetic chemistry, enabling the assembly of complex functional molecular systems. semanticscholar.org The indane framework itself is present in numerous natural products and pharmaceutical agents, underscoring its importance as a privileged scaffold. researchgate.net By analogy, this compound can be used in combinatorial chemistry and fragment-based drug discovery to generate libraries of novel compounds for biological screening.

Table 2: Examples of Complex Molecules Incorporating Indane or Related Scaffolds

CompoundTherapeutic Area/ApplicationRole of the Indane/Related Scaffold
Indinavir Antiviral (HIV Protease Inhibitor)Forms a key part of the molecule's backbone, orienting substituents for enzyme binding.
Donepezil Alzheimer's Disease (Acetylcholinesterase Inhibitor)The indanone moiety is crucial for its interaction with the enzyme's active site.
Sulindac Anti-inflammatory (NSAID)The indene (B144670) core is the central feature of this pro-drug.

This table showcases the utility of the indane scaffold in approved drugs, suggesting the potential of derivatives like this compound as building blocks for new therapeutic agents.

Reagent in Organic Transformations and Intermediate Synthesis

The primary amine functionality of this compound makes it a useful reagent for various organic transformations, leading to the synthesis of a wide array of chemical intermediates. Primary amines are nucleophilic and can participate in a multitude of reactions. openstax.org

Key transformations involving the amine group include:

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. Over-alkylation can lead to quaternary ammonium (B1175870) salts. openstax.org

N-Acylation: Reaction with acid chlorides or anhydrides to form stable amide derivatives. This is a common method for protecting the amine group or for building larger molecules. openstax.org

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines (Schiff bases), which are themselves versatile intermediates for reactions like reductive amination.

Diazotization: Reaction with nitrous acid (generated from NaNO2 and acid) to form a diazonium salt. While typically associated with anilines, this reaction can convert the amine to other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions, further diversifying the range of accessible indane intermediates.

Through these transformations, this compound can be converted into a library of derivatives with different functional groups at the 4-position. These intermediates can then be used in subsequent steps of a multi-step synthesis.

Table 3: Potential Organic Transformations of this compound

Reaction TypeReagent(s)Resulting Functional GroupClass of Intermediate
N-Alkylation R-X (Alkyl Halide)Secondary/Tertiary AmineN-Alkyl-aminoindane
N-Acylation RCOCl (Acid Chloride)AmideN-Acyl-aminoindane
Reductive Amination R2C=O (Ketone/Aldehyde), then reducing agent (e.g., NaBH3CN)Secondary/Tertiary AmineN-Alkyl-aminoindane
Sulfonamide Formation RSO2Cl (Sulfonyl Chloride)SulfonamideN-Sulfonyl-aminoindane

This table summarizes potential reactions based on the known chemistry of primary amines, illustrating how this compound can serve as a starting material for various chemical intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.